L-rhamnonic acid
Overview
Description
L-rhamnonic acid is a sugar acid derived from L-rhamnose, a naturally occurring deoxy sugar. It is a member of the aldonic acid family, which are oxidation products of aldoses. This compound has the chemical formula C6H12O6 and is known for its applications in various fields, including food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-rhamnonic acid can be synthesized through the biotransformation of L-rhamnose using microbial cells. One of the most efficient methods involves the use of Pseudomonas taetrolens resting cells. The biotransformation process is carried out at 37°C with a cell concentration of OD 600 = 40 and a shaker speed of 180 rpm. The final production rate can reach up to 90% after approximately 48 hours .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Pseudomonas fragi TCCC11892 has been identified as an efficient producer of aldonic acids, including this compound. The semi-continuous production process can achieve high yields, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-rhamnonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other derivatives.
Reduction: It can be reduced to form L-rhamnose.
Substitution: Various substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted compounds that have applications in different industries .
Scientific Research Applications
L-rhamnonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds.
Biology: It serves as a carbon source for certain microorganisms and is involved in metabolic pathways.
Medicine: this compound and its derivatives have potential therapeutic applications due to their biological activities.
Mechanism of Action
The mechanism of action of L-rhamnonic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various biochemical reactions and industrial applications. The molecular targets and pathways involved in its action are still under investigation, but its role as an acid and its ability to chelate metals are well-documented .
Comparison with Similar Compounds
L-rhamnonic acid can be compared with other similar compounds, such as:
Gluconic acid: An oxidation product of glucose, used as a food additive and mineral supplement.
Lactobionic acid: Obtained from lactose oxidation, used as a humectant and antioxidant in cosmetics.
Galactonic acid: Another aldonic acid with applications in food and pharmaceuticals.
This compound is unique due to its specific structure and properties, which make it suitable for various applications that other aldonic acids may not fulfill .
Properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWIISVIFCMDK-QMKXCQHVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316592 | |
Record name | L-Rhamnonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-34-0 | |
Record name | L-Rhamnonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6422-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Rhamnonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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